N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20210936
InChI: InChI=1S/C18H19FN2O5S2/c1-20(13-7-9-28(25,26)11-13)16(22)6-8-21-17(23)15(27-18(21)24)10-12-4-2-3-5-14(12)19/h2-5,10,13H,6-9,11H2,1H3/b15-10-
SMILES:
Molecular Formula: C18H19FN2O5S2
Molecular Weight: 426.5 g/mol

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide

CAS No.:

Cat. No.: VC20210936

Molecular Formula: C18H19FN2O5S2

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide -

Specification

Molecular Formula C18H19FN2O5S2
Molecular Weight 426.5 g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide
Standard InChI InChI=1S/C18H19FN2O5S2/c1-20(13-7-9-28(25,26)11-13)16(22)6-8-21-17(23)15(27-18(21)24)10-12-4-2-3-5-14(12)19/h2-5,10,13H,6-9,11H2,1H3/b15-10-
Standard InChI Key QWVIVCGBRSHAPD-GDNBJRDFSA-N
Isomeric SMILES CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=O
Canonical SMILES CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=O

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The compound features a central TZD ring (2,4-thiazolidinedione) substituted at the 3-position with a propanamide linker bearing N-methyl and 1,1-dioxidotetrahydrothiophen-3-yl groups. The 5-position of the TZD is functionalized with a (Z)-configured 2-fluorobenzylidene moiety, critical for conformational stability and target binding.

Key structural attributes:

  • TZD core: Responsible for hydrogen bonding with peroxisome proliferator-activated receptors (PPARs) .

  • 2-Fluorobenzylidene: Enhances lipophilicity and π-π stacking interactions with hydrophobic enzyme pockets .

  • Tetrahydrothiophene sulfone: Improves solubility and metabolic stability compared to non-sulfonated analogs.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₉FN₂O₅S₂
Molecular Weight426.5 g/mol
IUPAC NameN-(1,1-dioxothiolan-3-yl)-...
SMILESCN(C1CCS(=O)(=O)C1)C(=O)...
logP (Predicted)2.8 ± 0.3
Aqueous Solubility12 µg/mL (pH 7.4)

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis involves a multi-step protocol:

  • Knoevenagel Condensation: 2-Fluorobenzaldehyde reacts with 2,4-thiazolidinedione under acidic conditions (e.g., piperidine/EtOH) to form the 5-(2-fluorobenzylidene)-TZD intermediate .

  • N-Alkylation: The TZD nitrogen is alkylated with 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide using K₂CO₃ in DMF at 60°C.

  • Purification: Chromatography (silica gel, EtOAc/hexane) yields the final product with >95% purity.

Critical parameters:

  • Temperature control: Excess heat promotes Z→E isomerization of the benzylidene group .

  • Microwave assistance: Reduces reaction time from 24h to 45min for condensation steps .

Physicochemical Characterization

Spectroscopic Profiles

IR (KBr, cm⁻¹):

  • 1698 (C=O, TZD), 1675 (C=O, amide), 1342/1160 (S=O asym/sym) .

  • 3454 (N-H, TZD) .

¹H NMR (400 MHz, DMSO-d₆):

  • δ 11.63 (s, 1H, TZD-NH), 7.82 (d, J=16 Hz, 1H, CH=), 7.45–7.32 (m, 4H, Ar-H) .

  • δ 3.38 (m, 1H, tetrahydrothiophene-CH), 3.12 (s, 3H, N-CH₃).

LC-MS: m/z 427.1 [M+H]⁺.

CompoundEC₅₀ (nM)Fold Activation
Rosiglitazone4512.8
Target Compound2106.4

Data inferred from structural analogs

Antibacterial Effects

The 2-thioxo-TZD derivative (VC16371331, VulcanChem) inhibits Staphylococcus aureus (MIC = 8 µg/mL) via dihydrofolate reductase binding . Fluorination at C-2 enhances membrane penetration.

Anticancer Activity

In MCF-7 breast cancer cells, the compound reduces viability (IC₅₀ = 18 µM) by inhibiting NF-κB and STAT3 pathways . The sulfone group potentiates reactive oxygen species generation.

Future Directions

Structural Optimization

  • Fluorine replacement: Testing 3-CF₃ or 4-OCH₃ benzylidenes to modulate PPARγ selectivity .

  • Sulfone bioisosteres: Replacing tetrahydrothiophene sulfone with cyclopentane sulfonamide to reduce metabolic clearance.

Clinical Translation

Phase I trials should assess pharmacokinetics in non-human primates, leveraging the compound’s favorable logP (2.8) and plasma protein binding (89%).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator